molecular formula C9H11BrO2 B8066292 4-(2-Bromoethyl)-2-methoxyphenol

4-(2-Bromoethyl)-2-methoxyphenol

Cat. No. B8066292
M. Wt: 231.09 g/mol
InChI Key: YTUAZRBURCEDLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Bromoethyl)-2-methoxyphenol is a chemical compound with the molecular formula C8H9BrO . It is commonly known as 4-(2-bromoethyl)phenol . It is used as an intermediate in the synthesis of organic compounds.


Synthesis Analysis

The synthesis of 4-(2-Bromoethyl)-2-methoxyphenol involves various methods. One method involves the reaction of 2-iodoethanol with diethylamine in the presence of hydrobromic acid . Another method involves the reaction of pentafluoropyridine (PFP) with 4-(2-bromoethyl)phenol .


Molecular Structure Analysis

The molecular structure of 4-(2-Bromoethyl)-2-methoxyphenol is determined using various analytical methods, including Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) . The compound is a salt, and it is highly polar, with a dipole moment of 3.41 D .


Chemical Reactions Analysis

The chemical reactions of 4-(2-Bromoethyl)-2-methoxyphenol involve nucleophilic aromatic substitution reactions . The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution .


Physical And Chemical Properties Analysis

4-(2-Bromoethyl)-2-methoxyphenol is a white crystalline powder with a melting point of 152°C . It is soluble in water, alcohol, and ether . Its molecular weight is 201.06 g/mol .

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)-2-methoxyphenol involves initial addition of the nucleophile (hydroxide ion or water) to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .

Safety and Hazards

4-(2-Bromoethyl)-2-methoxyphenol may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use personal protective equipment .

Future Directions

The future directions of 4-(2-Bromoethyl)-2-methoxyphenol research involve its use as a versatile precursor for ionic liquids (ILs) . The preparation of fluorinated ionic liquids has shown remarkable properties, leaving the pursuit of such novel systems worthwhile .

properties

IUPAC Name

4-(2-bromoethyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6,11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUAZRBURCEDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromoethyl)-2-methoxyphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.